molecular formula C7H9N5 B13319778 {2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine

{2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B13319778
M. Wt: 163.18 g/mol
InChI Key: RBIUCQWPJCBRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine: is a chemical compound with the following properties:

    Molecular Formula: C₆H₆N₄O

    Molecular Weight: 150.14 g/mol

    IUPAC Name: 5-Methyl-7-hydroxy-1,3,4-triazaindolizine

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the introduction of a methyl group onto the triazolo[1,5-a]pyrimidine scaffold. Specific methods include:

    Alkylation: Alkylation of the parent triazolo[1,5-a]pyrimidine with a methylating agent (e.g., dimethyl sulfate or methyl iodide).

    Reductive Amination: Reaction of the corresponding aldehyde or ketone with methylamine under reducing conditions.

Industrial Production:: Industrial-scale production methods may vary, but they typically involve efficient and scalable synthetic routes to achieve high yields.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: Substitution reactions at the nitrogen atoms or the methyl group are possible.

Common Reagents and Conditions::

    Alkylation: Dimethyl sulfate, methyl iodide, base (e.g., sodium hydroxide).

    Reductive Amination: Formaldehyde or ketone, methylamine, reducing agents (e.g., sodium borohydride).

Major Products:: The major products depend on the specific reaction conditions and the starting materials. Examples include N-methylated derivatives and reduced forms.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules due to its unique heterocyclic structure.

    Drug Discovery: Serves as a scaffold for designing novel pharmaceutical compounds.

Biology and Medicine::

    Biological Activity: Investigated for potential bioactivity (e.g., antimicrobial, antiviral, or anticancer properties).

    Target Identification: Used to identify molecular targets and pathways.

Industry::

    Materials Science: Employed in the development of functional materials (e.g., sensors, catalysts).

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting biological processes.

Comparison with Similar Compounds

While there are related triazolo[1,5-a]pyrimidines, the unique methyl substitution pattern distinguishes 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine from its counterparts.

.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

(2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C7H9N5/c1-5-10-7-9-3-2-6(4-8)12(7)11-5/h2-3H,4,8H2,1H3

InChI Key

RBIUCQWPJCBRJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=NC2=N1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.